molecular formula C9H19Cl B13175967 1-Chloro-2,4-dimethylheptane

1-Chloro-2,4-dimethylheptane

Cat. No.: B13175967
M. Wt: 162.70 g/mol
InChI Key: AWVARKJJRCJNDA-UHFFFAOYSA-N
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Description

1-Chloro-2,4-dimethylheptane is an organic compound belonging to the class of alkyl halides It is characterized by a heptane backbone with chlorine and two methyl groups attached at the first, second, and fourth positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,4-dimethylheptane can be synthesized through several methods. One common approach involves the chlorination of 2,4-dimethylheptane. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,4-dimethylheptane undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions (SN1 and SN2) where the chlorine atom is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).

    Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: Although less common, it can be involved in oxidation and reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) in solvents like tert-butanol.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄).

Major Products:

    Substitution: Formation of alcohols, nitriles, or amines depending on the nucleophile.

    Elimination: Formation of alkenes such as 2,4-dimethylhept-1-ene.

Scientific Research Applications

1-Chloro-2,4-dimethylheptane has several applications in scientific research:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving the interaction of alkyl halides with biological molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-2,4-dimethylheptane primarily involves its reactivity as an alkyl halide. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. The reaction mechanism can proceed via an SN1 or SN2 pathway, depending on the reaction conditions and the nature of the nucleophile. In elimination reactions, the compound loses a hydrogen atom and the chlorine atom, forming a double bond and resulting in the formation of an alkene.

Comparison with Similar Compounds

    1-Bromo-2,4-dimethylheptane: Similar structure but with a bromine atom instead of chlorine.

    1-Iodo-2,4-dimethylheptane: Similar structure but with an iodine atom instead of chlorine.

    2-Chloro-2,4-dimethylheptane: Chlorine atom attached at the second position instead of the first.

Uniqueness: 1-Chloro-2,4-dimethylheptane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of the chlorine atom at the first position and the methyl groups at the second and fourth positions create a distinct steric and electronic environment, affecting its chemical behavior compared to other similar compounds.

Properties

Molecular Formula

C9H19Cl

Molecular Weight

162.70 g/mol

IUPAC Name

1-chloro-2,4-dimethylheptane

InChI

InChI=1S/C9H19Cl/c1-4-5-8(2)6-9(3)7-10/h8-9H,4-7H2,1-3H3

InChI Key

AWVARKJJRCJNDA-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CC(C)CCl

Origin of Product

United States

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